molecular formula C11H7NO3 B8286611 [1,4]Benzodioxino[2,3-c]pyridine 2-oxide

[1,4]Benzodioxino[2,3-c]pyridine 2-oxide

Cat. No. B8286611
M. Wt: 201.18 g/mol
InChI Key: NFSYZDQBQPNTBP-UHFFFAOYSA-N
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Patent
US04179506

Procedure details

A solution of 3.5 g of pyrido[3,4-B][1,4]benzodioxin in 40 ml of dichloromethane is treated with 4.04 g of 85% m-chloroperbenzoic acid. The mixture is refluxed with stirring for 4 days. The mixture is diluted with 250 ml of dichloromethane and washed with excess 25% sodium hydroxide solution. The organic layer is dried and evaporated to yield pyrido[3,4-B][1,4]-benzodioxin-2 oxide, mp 232°-233° C. dec.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[O:9][C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][N:2]=1.ClC1C=CC=C(C(OO)=[O:23])C=1>ClCCl>[CH:1]1[C:10]2[O:9][C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][N+:2]=1[O-:23]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1=NC=CC=2OC3=C(OC21)C=CC=C3
Name
Quantity
4.04 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
WASH
Type
WASH
Details
washed with excess 25% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C1=[N+](C=CC=2OC3=C(OC21)C=CC=C3)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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